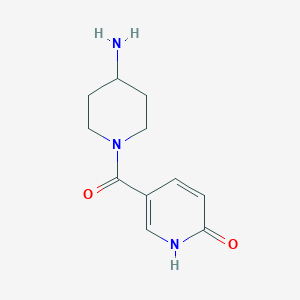

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Description

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS: 1154259-26-3) is a heterocyclic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The structure comprises a 4-aminopiperidine moiety linked via a carbonyl group to a 6-hydroxypyridin-3-yl ring. The hydroxyl group at the 6-position of the pyridine ring and the primary amine on the piperidine ring confer hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

IUPAC Name |

5-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)11(16)8-1-2-10(15)13-7-8/h1-2,7,9H,3-6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCAAQZCVURJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 221.26 g/mol. The compound features a piperidine ring substituted at the 4-position with an amino group and a hydroxypyridine moiety at the 6-position.

Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases, which are crucial in cell signaling pathways involved in cancer progression and inflammation. The dual functionality of the amino and carbonyl groups enhances its reactivity, allowing it to interact with multiple biological targets.

Inhibition of Protein Kinases

Studies have shown that related compounds exhibit significant inhibitory activity against specific protein kinases. For instance, a study highlighted that compounds with similar structures can inhibit pathways associated with oncogenesis, suggesting potential applications in cancer therapy .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast and lung cancer cells, showing promising results in reducing cell viability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Protein Kinase Inhibition | Significant inhibition of kinase activity linked to cancer pathways. |

| Study 2 | Cytotoxicity in Cancer Cells | Reduced viability in breast and lung cancer cell lines. |

| Study 3 | Anti-inflammatory Effects | Demonstrated ability to modulate inflammatory responses in vitro. |

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Case Study on Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, reporting IC values indicating potent anticancer activity.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Pyridine Ring

Chlorine-Substituted Analogs

- (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone (CAS: 886494-59-3) replaces the hydroxyl group with chlorine. Molecular Formula: C₁₁H₁₄ClN₃O. Impact: The chlorine atom introduces electron-withdrawing effects, altering the pyridine ring's electronic profile.

Phenoxy-Substituted Analogs

- (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS: 17738-45-3) features a phenoxy group at the 6-position. Molecular Formula: C₁₉H₁₅NO₂. Impact: The bulky phenoxy group significantly elevates lipophilicity, which may improve blood-brain barrier penetration but could limit solubility and metabolic stability .

Modifications to the Piperidine Moiety

Propan-1-one Chain Extension

- 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride (CAS: 1958100-62-3) extends the carbonyl linkage with a propan-1-one chain.

Complex Heterocyclic Additions

- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) incorporates a pyrazolopyrimidinyl group and methanesulfonylphenyl substituent. Impact: These modifications aim to improve receptor affinity (e.g., kinase inhibition) but result in a high MW (~600 g/mol), complicating pharmacokinetics .

Key Observations :

- Hydroxyl vs. Chlorine : The hydroxyl group in the parent compound improves solubility (critical for oral bioavailability) but may reduce CNS penetration compared to the chloro analog .

- Piperidine Modifications : Chain extensions (e.g., propan-1-one) or bulky substituents (e.g., pyrazolopyrimidinyl) enhance target specificity but raise MW beyond Lipinski’s rule of five limits (>500 g/mol), diminishing drug-likeness .

Preparation Methods

Amide Bond Formation via Condensation

A common approach involves reacting 4-aminopiperidine with 6-hydroxypyridine-3-carboxylic acid derivatives. The reaction can be facilitated by activating the carboxylic acid group using coupling agents or by converting it into an acid chloride or ester intermediate. The amine nucleophile attacks the activated carbonyl carbon, forming the amide linkage.

- Typical reagents and conditions :

- Activation of carboxylic acid: using carbodiimides (e.g., EDC, DCC) or acid chlorides.

- Solvents: polar aprotic solvents such as dichloromethane or DMF.

- Temperature: room temperature to mild heating.

- Base: mild bases like triethylamine may be used to scavenge HCl or other acids generated.

This method is supported by analogous syntheses of related piperidine-pyridine amides.

Reductive Amination and Cyanohydrin Intermediates

Patent literature describes a sophisticated route involving reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives, which can be adapted for preparing related aminopiperidinyl-pyridinyl methanones.

- Key steps :

- Preparation of cyanohydrin intermediates from 1-benzoyl-piperidin-4-one derivatives.

- Reductive amination using sodium cyanoborohydride (NaBH3CN) as a mild reducing agent.

- Use of organic tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic conditions.

- Addition of metal salts (e.g., iron(II) sulfate) to scavenge cyanide ions and suppress side reactions.

This method allows for selective formation of the amine functionality on the piperidine ring and subsequent coupling with the pyridinyl moiety.

Multi-step Pyridine Ring Functionalization

The preparation of the 6-hydroxypyridin-3-yl component often involves multi-step transformations starting from substituted pyridine precursors:

- Conversion of 2-ethoxycarbonyl-5-methyl-6-chloropyridine to 2-carboxamido-5-methyl-6-chloropyridine via ammonia treatment.

- Subsequent reaction with methylamine in the presence of copper sulfate under heat and pressure to introduce amino substituents.

- Acid hydrolysis, esterification, and further ammonia treatments to yield the desired hydroxypyridine derivatives.

- Reduction steps using lithium aluminum hydride to achieve aminomethyl-pyridine intermediates.

These intermediates are then coupled with the piperidine derivatives to form the target compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Direct amide coupling | 4-Aminopiperidine + 6-hydroxypyridine-3-carboxylic acid derivatives; coupling agents (EDC, DCC) | Straightforward, widely used | Requires pure intermediates; moderate yields |

| Reductive amination of cyanohydrins | Cyanohydrin intermediates + pyridin-2-yl-methylamine; NaBH3CN; DABCO; FeSO4 | High selectivity; mild conditions | Multi-step synthesis; cyanide handling risks |

| Multi-step pyridine functionalization | Ammonia, methylamine, CuSO4, LiAlH4 reduction | Enables precise substitution pattern | Lengthy synthesis; requires careful control |

Research Findings and Optimization Notes

- Reaction Medium : Alcoholic solvents such as methanol are preferred for reductive amination steps to enhance solubility and reaction rates.

- Temperature Control : Room temperature conditions are often sufficient for reductive amination, reducing side reactions.

- Use of Metal Salts : Addition of iron(II) sulfate or other metal salts effectively scavenges cyanide ions, improving safety and yield.

- Base Selection : Tertiary amine bases like DABCO stabilize the reaction environment and improve amination efficiency.

- Intermediate Purification : Isolation and purification of key intermediates such as cyanohydrins and aminomethyl-pyridine derivatives are crucial for high overall yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.